molecular formula C18H20N4OS B14688748 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 23873-21-4

3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14688748
CAS No.: 23873-21-4
M. Wt: 340.4 g/mol
InChI Key: PHSYFNWPKMZATR-UHFFFAOYSA-N
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Description

3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through condensation reactions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products by adding hydrogen or removing oxygen.

    Substitution: Various substituents can replace specific atoms or groups within the compound, resulting in a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a diverse array of functionalized compounds.

Scientific Research Applications

3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a diagnostic agent.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
  • 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide
  • Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

23873-21-4

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

5-(diethylamino)-2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]phenol

InChI

InChI=1S/C18H20N4OS/c1-4-22(5-2)13-7-9-14(16(23)11-13)20-21-18-19-15-8-6-12(3)10-17(15)24-18/h6-11,23H,4-5H2,1-3H3

InChI Key

PHSYFNWPKMZATR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)O

Origin of Product

United States

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